Cas no 1566863-45-3 (3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-ol)

3-(2-Chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-ol is a fluorinated aromatic alcohol with potential applications in pharmaceutical and agrochemical synthesis. Its structure, featuring both chloro and fluoro substituents on the phenyl ring along with a trifluoromethyl group, enhances its reactivity and stability, making it a valuable intermediate in organofluorine chemistry. The presence of multiple fluorine atoms contributes to increased lipophilicity and metabolic resistance, which can be advantageous in drug design. This compound is particularly useful in the development of bioactive molecules, where selective fluorination is critical for optimizing binding affinity and pharmacokinetic properties. Its well-defined stereochemistry further allows for precise synthetic modifications.
3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-ol structure
1566863-45-3 structure
Product name:3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-ol
CAS No:1566863-45-3
MF:C9H7ClF4O
MW:242.597895860672
CID:6182520
PubChem ID:112653452

3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-ol
    • EN300-1933126
    • 1566863-45-3
    • Inchi: 1S/C9H7ClF4O/c10-8-5(2-1-3-6(8)11)4-7(15)9(12,13)14/h1-3,7,15H,4H2
    • InChI Key: FSSKJSYWZGQSCH-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CC=1CC(C(F)(F)F)O)F

Computed Properties

  • Exact Mass: 242.0121552g/mol
  • Monoisotopic Mass: 242.0121552g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 20.2Ų

3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1933126-0.05g
3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-ol
1566863-45-3
0.05g
$647.0 2023-09-17
Enamine
EN300-1933126-0.25g
3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-ol
1566863-45-3
0.25g
$708.0 2023-09-17
Enamine
EN300-1933126-5.0g
3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-ol
1566863-45-3
5g
$2525.0 2023-06-02
Enamine
EN300-1933126-1g
3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-ol
1566863-45-3
1g
$770.0 2023-09-17
Enamine
EN300-1933126-10g
3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-ol
1566863-45-3
10g
$3315.0 2023-09-17
Enamine
EN300-1933126-10.0g
3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-ol
1566863-45-3
10g
$3746.0 2023-06-02
Enamine
EN300-1933126-1.0g
3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-ol
1566863-45-3
1g
$871.0 2023-06-02
Enamine
EN300-1933126-0.1g
3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-ol
1566863-45-3
0.1g
$678.0 2023-09-17
Enamine
EN300-1933126-5g
3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-ol
1566863-45-3
5g
$2235.0 2023-09-17
Enamine
EN300-1933126-2.5g
3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-ol
1566863-45-3
2.5g
$1509.0 2023-09-17

Additional information on 3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-ol

Comprehensive Guide to 3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-ol (CAS No. 1566863-45-3): Properties, Applications, and Market Insights

3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-ol (CAS No. 1566863-45-3) is a fluorinated organic compound with significant potential in pharmaceutical and agrochemical research. This fluorinated alcohol derivative features a unique combination of chloro and fluoro substituents on its aromatic ring, making it a valuable intermediate for synthesizing bioactive molecules. The presence of both chloro and fluoro groups enhances its electronic properties, influencing reactivity in cross-coupling reactions and other synthetic transformations.

The compound's molecular formula is C9H7ClF4O, with a molecular weight of 242.6 g/mol. Its structural features include a trifluoromethyl group adjacent to a hydroxyl group, which contributes to its polarity and potential hydrogen-bonding capabilities. Researchers are particularly interested in 3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-ol due to its ability to serve as a building block for fluorinated drug candidates, especially in the development of kinase inhibitors and antimicrobial agents.

Recent studies highlight the growing importance of fluorinated compounds in medicinal chemistry, with approximately 30% of newly approved drugs containing fluorine atoms. The 2-chloro-3-fluorophenyl moiety in this compound is particularly noteworthy, as similar structures have shown promise in targeting resistant bacterial strains—a critical area of research given the global concern about antibiotic resistance. This aligns with current searches for "new antibacterial compounds 2024" and "fluorine in drug design," making 1566863-45-3 relevant to trending scientific inquiries.

In material science applications, 3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-ol demonstrates potential as a precursor for liquid crystal materials and organic electronic components. The electron-withdrawing effects of its substituents make it suitable for developing charge-transport materials in OLED technology, responding to popular searches about "fluorinated OLED materials." Its thermal stability (typically stable up to 200°C) further supports these advanced applications.

The synthesis of CAS 1566863-45-3 typically involves multi-step processes starting from commercially available 2-chloro-3-fluorobenzaldehyde. Key steps often include nucleophilic trifluoromethylation followed by reduction, with overall yields ranging from 40-60% in optimized procedures. Purification is commonly achieved through column chromatography or recrystallization, with HPLC analysis showing purity levels >98% in research-grade material. These technical details address common search queries like "synthesis of fluorinated aromatic alcohols" and "purification methods for polar fluorocompounds."

Market analysis indicates growing demand for fluorinated building blocks like 3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-ol, particularly from contract research organizations serving pharmaceutical developers. The compound's price range varies between $200-$500 per gram at laboratory scales, reflecting both its synthetic complexity and specialized applications. Current patent landscapes show activity around similar structures in cancer therapeutics, particularly for protein kinase inhibition—a response to frequent searches about "fluorine in cancer drugs."

Handling 1566863-45-3 requires standard organic chemistry precautions, including use in well-ventilated areas and proper personal protective equipment. While not classified as highly hazardous, its chloro-fluoro aromatic structure warrants careful waste management according to local regulations. These safety considerations match common laboratory search terms such as "handling fluorinated compounds safely" and "disposal of halogenated organics."

Future research directions for 3-(2-chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-ol include exploring its utility in PET radiopharmaceuticals (addressing searches for "fluorine-18 labeling precursors") and as a chiral auxiliary in asymmetric synthesis. The compound's potential in metal-organic frameworks (MOFs) for gas storage applications also aligns with materials science trends. With increasing interest in sustainable fluorination methods, greener synthetic routes to this compound may emerge as an active research area.

For researchers sourcing CAS 1566863-45-3, quality verification should include 1H/19F NMR analysis (characteristic signals at δ 4.8 ppm for the methine proton and -75 ppm for CF3) and HPLC purity confirmation. These analytical details respond to frequent queries about "characterizing fluorinated compounds." Leading suppliers typically provide detailed spectral data and certificates of analysis, with batch-to-batch consistency being crucial for reproducible results in sensitive applications.

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